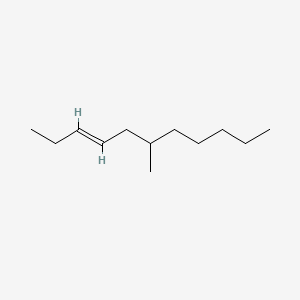
(E)-6-Methyl-3-undecene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-6-Methyl-3-undecene is an organic compound classified as an alkene due to the presence of a carbon-carbon double bond. It is a hydrocarbon with the molecular formula C12H24, featuring a methyl group attached to the sixth carbon of the undecene chain. The (E)-configuration indicates that the highest priority substituents on each carbon of the double bond are on opposite sides.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-Methyl-3-undecene can be achieved through various methods, including:
Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired alkene.
Hydroboration-Oxidation: This two-step process involves the addition of borane to an alkyne, followed by oxidation to yield the alkene.
Grignard Reaction: The reaction of a Grignard reagent with an appropriate alkyl halide can also produce this compound.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic processes involving the use of metal catalysts such as palladium or nickel. These catalysts facilitate the hydrogenation of alkynes or the isomerization of other alkenes to yield the desired product.
化学反応の分析
Types of Reactions
(E)-6-Methyl-3-undecene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated alkenes.
科学的研究の応用
(E)-6-Methyl-3-undecene has various applications in scientific research, including:
Chemistry: It is used as a model compound in studies of alkene reactivity and mechanisms.
Biology: The compound can be used in studies of lipid metabolism and membrane structure.
Medicine: Research into its potential as a precursor for pharmaceuticals and bioactive molecules.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism by which (E)-6-Methyl-3-undecene exerts its effects depends on the specific reaction or application. In oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of various products. In biological systems, the compound may interact with enzymes and other proteins, influencing metabolic pathways and cellular processes.
類似化合物との比較
Similar Compounds
(Z)-6-Methyl-3-undecene: The cis-isomer of (E)-6-Methyl-3-undecene.
6-Methyl-2-undecene: An isomer with the double bond at a different position.
6-Methyl-4-undecene: Another positional isomer.
Uniqueness
This compound is unique due to its specific (E)-configuration, which influences its reactivity and interactions with other molecules. This configuration can lead to different physical and chemical properties compared to its isomers.
特性
CAS番号 |
74630-52-7 |
|---|---|
分子式 |
C12H24 |
分子量 |
168.32 g/mol |
IUPAC名 |
(E)-6-methylundec-3-ene |
InChI |
InChI=1S/C12H24/c1-4-6-8-10-12(3)11-9-7-5-2/h6,8,12H,4-5,7,9-11H2,1-3H3/b8-6+ |
InChIキー |
FNOWVXUGKSLBON-SOFGYWHQSA-N |
異性体SMILES |
CCCCCC(C)C/C=C/CC |
正規SMILES |
CCCCCC(C)CC=CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


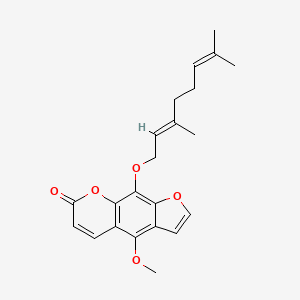
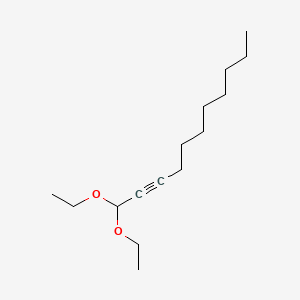


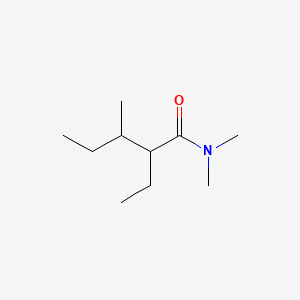
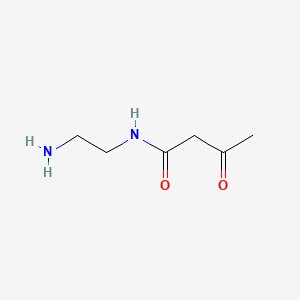

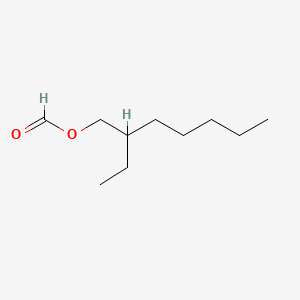
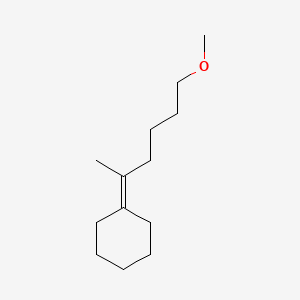
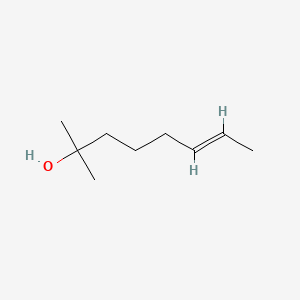
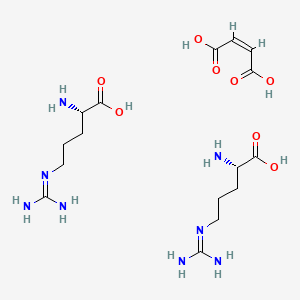
![2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(3-methylsulfinylphenyl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12655572.png)

![4-[Methyl(phenylsulfonyl)amino]butanoic acid](/img/structure/B12655581.png)
